molecular formula C19H24N4O2S B7535997 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

货号 B7535997
分子量: 372.5 g/mol
InChI 键: AXTVSCXVAUPKJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of kinase inhibitors and has shown promising results in treating various diseases, including cancer and autoimmune disorders.

作用机制

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide exerts its therapeutic effects by inhibiting the activity of various kinases, which are involved in several cellular processes such as cell proliferation, differentiation, and survival. The compound specifically targets BTK, FLT3, and JAK3 kinases, which play a crucial role in the development and progression of various diseases. By inhibiting these kinases, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide can effectively block the signaling pathways that promote disease progression, leading to improved outcomes.
Biochemical and Physiological Effects:
4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been shown to have several biochemical and physiological effects that contribute to its therapeutic benefits. The compound has been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been found to inhibit the production of cytokines, which are involved in the inflammatory response and play a crucial role in the development of autoimmune disorders.

实验室实验的优点和局限性

One of the significant advantages of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is its specificity towards its target kinases, which reduces the risk of off-target effects. Additionally, the compound has a favorable pharmacokinetic profile, making it suitable for oral administration. However, one of the limitations of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is its relatively short half-life, which may require frequent dosing or the development of a sustained-release formulation.

未来方向

There are several future directions for the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in scientific research. One potential application is the development of combination therapies that target multiple kinases simultaneously, leading to improved outcomes in the treatment of various diseases. Additionally, the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in combination with immunotherapy has shown promising results in preclinical models, suggesting its potential in improving the efficacy of immunotherapy. Finally, further studies are needed to explore the potential of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in treating other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is a novel small molecule inhibitor that has shown promising results in scientific research. The compound has been found to inhibit the activity of several kinases involved in the pathogenesis of various diseases and has shown potential in treating cancer and autoimmune disorders. While there are limitations to its use, the future directions for the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in scientific research are promising, and further studies are needed to explore its full potential.

合成方法

The synthesis of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide involves a multi-step process that starts with the reaction of 4-aminobenzamide with N-(tert-butoxycarbonyl)-L-valine methyl ester. This is followed by the coupling of the resulting intermediate with 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid, resulting in the formation of the target molecule. The final product is obtained after purification and characterization using various analytical techniques.

科学研究应用

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been extensively studied in preclinical models and has shown promising results in various scientific research applications. The compound has been found to inhibit the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the pathogenesis of several diseases. 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been found to be effective in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Additionally, the compound has also shown potential in treating autoimmune disorders such as rheumatoid arthritis and lupus.

属性

IUPAC Name

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c20-19(25)22-16-5-3-15(4-6-16)18(24)21-12-14-7-9-23(10-8-14)13-17-2-1-11-26-17/h1-6,11,14H,7-10,12-13H2,(H,21,24)(H3,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTVSCXVAUPKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)NC(=O)N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。